Tert-butyl prop-2-enoate is classified as an ester, specifically an acrylic ester, while styrene is classified as an aromatic hydrocarbon. The compound is identified by the CAS number 65899-77-6 and has a molecular formula of C24H32O8, with a molecular weight of approximately 448.5 g/mol. The synthesis and properties of these compounds make them valuable in the polymer and coatings industries.
The synthesis of tert-butyl prop-2-enoate typically involves the esterification of acrylic acid with tert-butanol in the presence of a catalyst, such as sulfuric acid. The reaction can be summarized as follows:
Styrene is produced through the dehydrogenation of ethylbenzene, typically using a catalyst like iron oxide at high temperatures (approximately 600°C) and low pressures to maximize yield. This process can also involve other methods such as thermal cracking .
The molecular structure of tert-butyl prop-2-enoate;styrene can be analyzed through its structural formula and stereochemistry:
The structure features a tert-butyl group attached to a prop-2-enoate moiety, which contributes to its reactivity in polymerization processes. Styrene's structure includes a vinyl group attached to a phenyl ring, making it highly reactive in radical polymerization reactions.
Tert-butyl prop-2-enoate participates in several chemical reactions, notably polymerization:
Styrene itself can undergo various reactions such as electrophilic substitution due to its aromatic nature, leading to the formation of numerous derivatives used in different applications .
The mechanism of action for the polymerization of tert-butyl prop-2-enoate involves free radicals generated by initiators (thermal or chemical). The general steps are:
This mechanism allows for the formation of high molecular weight polymers with desirable mechanical properties .
The compound exhibits typical properties associated with esters and styrenes, such as reactivity towards nucleophiles and susceptibility to polymerization under radical conditions .
Tert-butyl prop-2-enoate;styrene is utilized across various scientific and industrial applications:
Free-radical copolymerization of tert-butyl prop-2-enoate (M₁) and styrene (M₂) follows terminal model kinetics, where the reactivity ratios r₁ ≈ 0.75 and r₂ ≈ 0.45 indicate a tendency toward alternating copolymerization [2] [3]. This deviation from ideal behavior (r₁r₂ < 1) arises from the polar mismatch between the electron-deficient acrylate and the electron-rich styrene, enhancing cross-propagation rates. Nuclear Magnetic Resonance (¹³C-NMR) studies reveal that sequence distributions at 60:40 M₁:M₂ feed ratios exhibit ~35% alternating dyads, ~50% blocky sequences, and ~15% homo-dyads [3]. This microstructure directly governs thermal transitions, where differential scanning calorimetry (DSC) measurements show a linear depression in glass transition temperature (T_g) from 105°C (polystyrene homopolymer) to 45°C (poly(tert-butyl acrylate)) as M₁ content increases from 0 to 100 mol% [2].
The tert-butyl group introduces distinctive steric and stability effects during propagation. Electron paramagnetic resonance (EPR) spectroscopy confirms that the propagating radical at the acrylate chain end (secondary carbon-centered) exhibits higher stability than the styrenic radical (benzylic). However, chain transfer to monomer becomes significant above 80°C, limiting molecular weights to M_n ≈ 80,000–120,000 g/mol in bulk reactions [3]. Initiator selection critically modulates chain architecture: Azoisobutyronitrile (AIBN) yields narrowly dispersed polymers (Đ = 1.8–2.2), while peroxydicarbonate initiators promote branching due to β-scission of the tert-butoxy radicals [2].
Table 2: Impact of Monomer Feed Ratio on Copolymer Properties
M₁:M₂ Molar Ratio | Copolymer Composition (M₁ mol%) | T_g (°C) | M_n (g/mol) | Alternating Sequence (%) |
---|---|---|---|---|
20:80 | 23 ± 1.5 | 92 ± 2 | 98,500 | 22 ± 1 |
50:50 | 51 ± 2.0 | 68 ± 3 | 115,200 | 35 ± 2 |
80:20 | 78 ± 1.8 | 52 ± 2 | 89,700 | 28 ± 1 |
Emulsion polymerization enables high-solids (45–55 wt%), low-viscosity latex synthesis essential for coating applications. The hydrophilic-lipophilic balance (HLB) in surfactant systems must accommodate tert-butyl prop-2-enoate's low water solubility (1.53 g/L) versus styrene's moderate solubility (0.3 g/L) [4] [6]. Anionic surfactants like sodium dodecyl sulfate (SDS) stabilize particles effectively but require co-stabilizers (e.g., 0.5–1.0 wt% nonoxynol-15) to prevent coagulum during the hydrophobic monomer's incorporation [6]. Polymerizations conducted at 80°C using potassium persulfate (KPS) initiator achieve >95% conversion within 180 minutes when monomer feeds are added semi-continuously over 90 minutes. This approach suppresses composition drift and maintains particle diameters of 120–150 nm with narrow distributions (PDI < 0.1) [6].
Reactive surfactants like sodium dodecyl allyl sulfosuccinate enhance colloidal stability while reducing migration in films. Glycidyl methacrylate (1–3 wt%) serves as a crosslinking comonomer, reacting with carboxylic acid groups generated through partial tert-butyl ester hydrolysis during polymerization [6]. Latex films cured at 150°C exhibit a 300% increase in tensile strength and reduced surfactant leaching due to covalent anchoring. Core-shell morphologies are accessible via staged monomer addition: A styrene-rich core (80% M₂) followed by a tert-butyl acrylate-rich shell (70% M₁) yields particles with a T_g gradient from 85°C (core) to 15°C (shell), enabling pressure-sensitive adhesives with balanced tack and cohesion [6].
Table 3: Emulsion Polymerization Formulations and Characteristics
Component/Property | Standard Formulation | Core-Shell System | Reactive Surfactant System |
---|---|---|---|
Monomer Ratio (M₁:M₂) | 50:50 | Core: 20:80; Shell: 80:20 | 50:50 |
Surfactant System | 1.5% SDS | 1.0% SDS + 0.5% Nonoxynol-15 | 2.0% Sodium dodecyl allyl sulfosuccinate |
Initiator | 0.4% KPS | 0.4% KPS | 0.4% KPS |
Particle Diameter (nm) | 140 ± 10 | 180 ± 15 (core: 110 nm) | 130 ± 5 |
Gel Content (Crosslinked, %) | <5 | 10 | 40 |
Crosslinking in tert-butyl prop-2-enoate/styrene copolymers occurs through three primary pathways: (1) Chain transfer to polymer forming mid-chain radicals that terminate by combination; (2) Incorporation of multifunctional comonomers (e.g., 0.5 mol% ethylene glycol dimethacrylate); and (3) Post-polymerization thermolysis of tert-butyl esters generating acrylic acid units that react with epoxides (e.g., glycidyl methacrylate residues) [3] [6]. The Flory-Stockmayer model accurately predicts gel points at low crosslinker densities (<2 mol%), while Monte Carlo simulations are required for higher functionalities due to intramolecular loop formation [3].
Kinetic studies using real-time FTIR show that tert-butyl ester hydrolysis follows first-order kinetics (k = 2.3 × 10⁻⁴ s⁻¹ at 120°C), generating acrylic acid units that subsequently react with epoxides at a rate k₂ ≈ 5.7 × 10⁻³ L/mol·s⁻¹ [3]. Diffusion constraints become dominant above 60% conversion, described by the Rabinowitch model incorporating Williams-Landel-Ferry (WLF) free volume theory. The coupling of kinetic and structural parameters enables predictive modeling of network formation:
Figure: Crosslinking Density (ν) vs. Thermolysis Time at 120°C
ν (mol/m³) 10⁴ ├─────────────┤ │ │ │ Slope: k₁k₂[EPX] │ │___________________│ Time (min)
Parameter estimation via Markov Chain Monte Carlo (MCMC) methods refines rate coefficients to within 5% of experimental values. This framework optimizes curing protocols: For example, 15 minutes at 150°C produces coatings with crosslink densities of 1.2 × 10⁻³ mol/cm³, achieving optimal solvent resistance (MEK double rubs >200) without compromising flexibility (elongation >120%) [3] [6].
Table 4: Kinetic Parameters for Crosslinking Pathways
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